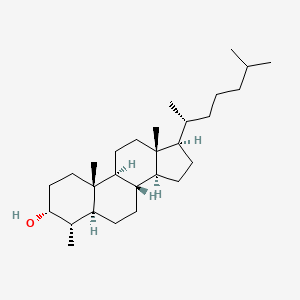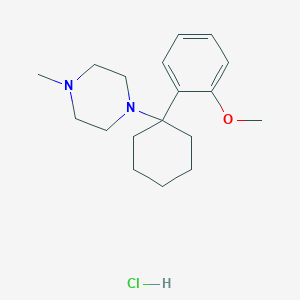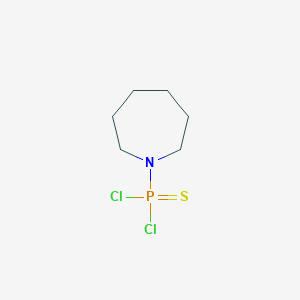
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) is a chemical compound with the molecular formula C6H12Cl2NOP It is characterized by the presence of a hexahydro-1H-azepin-1-yl group attached to a phosphonothioicdichloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) typically involves the reaction of hexahydro-1H-azepine with phosphonothioicdichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioicdichloride derivatives with different functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphonothioic acid derivatives, substituted phosphonothioicdichloride compounds, and various other functionalized derivatives. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonothioic derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Phosphonothioicdichloride, (hexahydro-1H-azepin-1-yl)-(7CI,8CI) can be compared with other similar compounds, such as:
Phosphonic dichloride, (hexahydro-1H-azepin-1-yl)-(7CI): This compound has a similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
Hexahydro-1H-azepin-1-yl derivatives: These compounds share the hexahydro-1H-azepin-1-yl group but have different functional groups attached, leading to variations in their applications and effects.
Propiedades
Número CAS |
22965-04-4 |
|---|---|
Fórmula molecular |
C6H12Cl2NPS |
Peso molecular |
232.11 g/mol |
Nombre IUPAC |
azepan-1-yl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl2NPS/c7-10(8,11)9-5-3-1-2-4-6-9/h1-6H2 |
Clave InChI |
BKCMEFBJAXKPNE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)P(=S)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
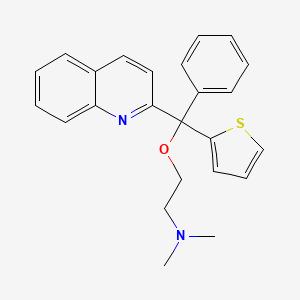
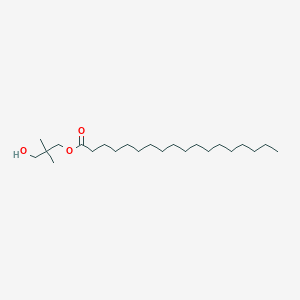


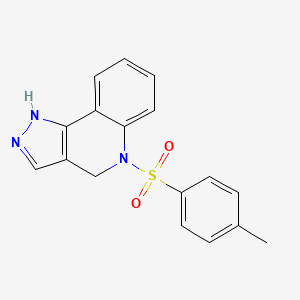
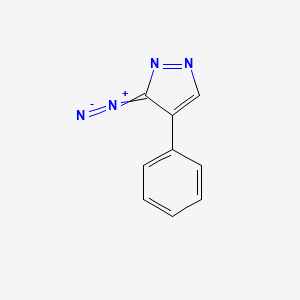
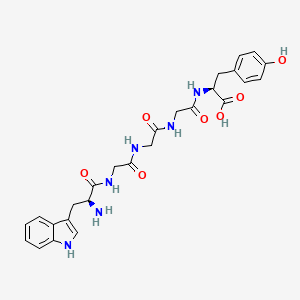
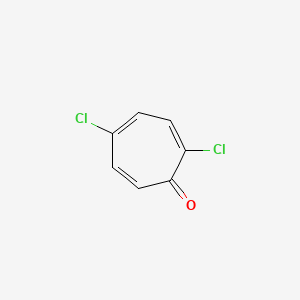
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

